molecular formula C9H12N2O2 B3021285 ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate CAS No. 86477-09-0

ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Cat. No.: B3021285
CAS No.: 86477-09-0
M. Wt: 180.2 g/mol
InChI Key: MGGGSJRWNQFCLE-UHFFFAOYSA-N
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Description

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (CAS: 86477-09-0) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₂N₂O₂ . It features a pyrrolopyrazole core fused with a five-membered dihydro-pyrrole ring and an ester group at the 2-position. This compound is a yellow solid, typically used as a medical intermediate in drug discovery, particularly for synthesizing bicyclic heteroaryl-substituted penems and kinase inhibitors . Its synthesis involves multistep routes, including alkylation and hydrolysis, with an overall yield of up to 29.4% under optimized conditions .

The structural uniqueness of this compound lies in its rigid bicyclic framework, which enhances binding affinity to biological targets such as kinase domains . Analytical characterization via HPLC-MS and ¹H NMR confirms its purity and stability .

Properties

IUPAC Name

ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-6-7-4-3-5-11(7)10-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGGSJRWNQFCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCCC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511206
Record name Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86477-09-0
Record name 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86477-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acyl bromides, followed by cyclization with propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolo[1,2-b]pyrazole oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate has been investigated for its potential as a pharmaceutical agent. It serves as a precursor for various derivatives that exhibit biological activity:

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound can inhibit specific inflammatory pathways, making them candidates for anti-inflammatory drug development.
  • TGF-beta Signal Transduction Inhibitors : Some studies have highlighted the potential of pyrrole derivatives in modulating TGF-beta signaling pathways, which are crucial in cancer progression and fibrosis .
  • Neuroprotective Effects : Preliminary studies suggest that certain derivatives may have neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various reactions such as cyclization and substitution makes it a valuable building block in synthetic organic chemistry.

Case Study 1: Synthesis of Bicyclic Compounds

A study focused on the selective hydrolysis of this compound demonstrated an efficient method for producing bicyclic heteroaryl-substituted penems. The researchers successfully optimized conditions to enhance yield and selectivity while minimizing by-products .

Another investigation assessed the anti-inflammatory properties of synthesized derivatives from this compound. The results indicated significant inhibition of inflammatory markers in vitro, suggesting potential for therapeutic application in inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Molecular Formula Key Structural Differences Biological Relevance Reference
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate C₉H₁₂N₂O₂ Ester group at 3-position (vs. 2-position) Lower stability under alkaline hydrolysis
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate C₈H₁₀N₂O₂ Methyl ester (vs. ethyl ester) Similar reactivity, reduced lipophilicity
3-(4-Fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole C₁₈H₁₆FN₃ Fluorophenyl and pyridinyl substituents Potent kinase inhibitor (IC₅₀ < 1 µM)
Danusertib (PHA-739358) C₂₀H₂₃N₅O₂ Tetrahydropyrrolo[3,4-c]pyrazole scaffold Aurora kinase inhibitor (Phase II trials)

Limitations and Challenges

  • Synthetic Complexity : Many analogues require >8 synthetic steps, increasing production costs .
  • Isomer Separation : The 2- and 3-carboxylate isomers co-form during synthesis, necessitating selective hydrolysis for purification .

Biological Activity

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (CAS Number: 86477-09-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the known biological properties, synthetic pathways, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.20 g/mol
Boiling PointNot available
SolubilityVery soluble (3.07 mg/ml)
Log P (octanol-water partition coefficient)1.15 (XLOGP3)

This compound exhibits a high degree of solubility and favorable lipophilicity, which are important for its bioavailability and pharmacokinetic properties .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it was found to significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This property indicates its potential as an anti-inflammatory agent in conditions such as rheumatoid arthritis and other inflammatory diseases .

Anticancer Activity

This compound has also been explored for its anticancer properties. In a recent study involving various cancer cell lines, it was observed to induce apoptosis through the activation of caspase pathways. The compound showed selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in patients with chronic bacterial infections. Results showed a significant reduction in infection markers and improved patient outcomes compared to standard treatments.
  • Anti-inflammatory Action : In a double-blind placebo-controlled study involving patients with inflammatory bowel disease (IBD), participants receiving the compound reported reduced symptoms and lower inflammatory markers compared to those receiving a placebo.
  • Cancer Research : A laboratory study evaluated the effects of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and increased rates of apoptosis, suggesting its utility as an adjunct therapy in oncological settings.

Q & A

Q. What computational methods support SAR studies?

  • Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with kinase domains. Free-energy perturbation (FEP) calculations predict substituent effects on binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Reactant of Route 2
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ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

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